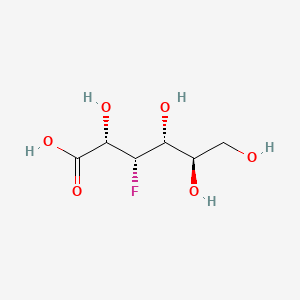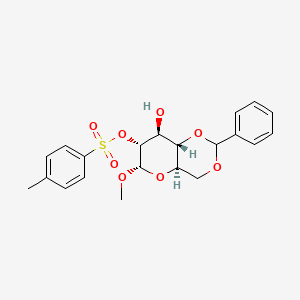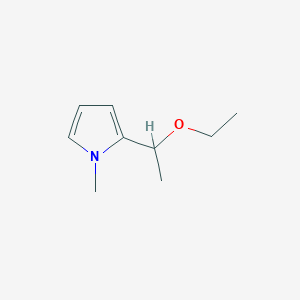
Cyclohexyl triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl triphenylphosphonium iodide is a chemical compound with the molecular formula C24H26IP. It is a member of the triphenylphosphonium salts, which are known for their unique chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl triphenylphosphonium iodide can be synthesized through the reaction of cyclohexyl bromide with triphenylphosphine in the presence of iodine. The reaction typically proceeds under mild conditions, often at room temperature, and may require a solvent such as acetonitrile or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl triphenylphosphonium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl triphenylphosphonium oxide.
Reduction: Reduction reactions can lead to the formation of cyclohexyl triphenylphosphonium hydride.
Substitution: Substitution reactions can occur at the iodide position, leading to the formation of other triphenylphosphonium salts.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions can be facilitated by nucleophiles such as halides or alkyl groups.
Major Products Formed:
Cyclohexyl triphenylphosphonium oxide
Cyclohexyl triphenylphosphonium hydride
Other triphenylphosphonium salts
Scientific Research Applications
Cyclohexyl triphenylphosphonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of mitochondrial function and bioenergetics, as triphenylphosphonium derivatives are known to accumulate in mitochondria.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which cyclohexyl triphenylphosphonium iodide exerts its effects involves its interaction with biological membranes and mitochondrial membranes. The triphenylphosphonium moiety allows the compound to cross cell membranes and accumulate in mitochondria, where it can influence mitochondrial function and bioenergetics.
Molecular Targets and Pathways Involved:
Mitochondrial membrane potential
Electron transport chain
ATP synthesis
Comparison with Similar Compounds
Triphenylphosphonium chloride
Triphenylphosphonium bromide
Triphenylphosphonium fluoride
Triphenylphosphonium acetate
Properties
CAS No. |
55894-17-2 |
|---|---|
Molecular Formula |
C24H26IP |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
cyclohexyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C24H26P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 |
InChI Key |
IILXKYJRRSMOLS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)




![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)





![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
